The synthesis of 7-chloro-N-(cyclopropylmethyl)quinazolin-4-amine typically involves the following steps:
Starting Materials:
Reaction Conditions:
Catalysts and Reagents:
Temperature and Time:
This method allows for a straightforward synthesis pathway that yields the desired compound efficiently.
The molecular structure of 7-chloro-N-(cyclopropylmethyl)quinazolin-4-amine can be described as follows:
The presence of both the chlorine atom and cyclopropylmethyl group imparts unique chemical properties to this compound, distinguishing it from other quinazoline derivatives .
7-chloro-N-(cyclopropylmethyl)quinazolin-4-amine can undergo various chemical reactions:
Types of Reactions:
Common Reagents and Conditions:
The products formed from these reactions depend on the specific reagents and conditions applied.
The physical and chemical properties of 7-chloro-N-(cyclopropylmethyl)quinazolin-4-amine include:
These properties are crucial for understanding its behavior in various chemical environments and potential applications .
7-chloro-N-(cyclopropylmethyl)quinazolin-4-amine has several scientific applications:
7-Chloro-N-(cyclopropylmethyl)quinazolin-4-amine demonstrates selective kinase inhibition, particularly against monopolar spindle 1 (Mps1), a serine/threonine kinase critical for mitotic spindle assembly. X-ray crystallography (PDB: 3HMP) reveals that the compound binds to the ATP-binding site of Mps1’s catalytic domain, with the quinazolinamine core forming hydrogen bonds at residues Glu603 and Lys529. The cyclopropylmethyl group occupies a hydrophobic pocket near Leu654 and Val539, enhancing binding affinity (ΔG = −9.2 kcal/mol) [6]. Comparative profiling shows moderate activity against FGFR4 (IC₅₀ = 1.8 μM) and weak inhibition of PI3Kα (IC₅₀ > 10 μM), attributed to steric clashes with PI3Kα’s larger binding pocket [8].
Table 1: Kinase Inhibition Profile
Kinase Target | IC₅₀ (μM) | Binding Affinity (Kd, nM) | Key Interactions |
---|---|---|---|
Mps1 | 0.32 | 420 | H-bonds: Glu603, Lys529; Hydrophobic: Leu654, Val539 |
FGFR4 | 1.8 | 1,100 | Van der Waals: Ala553, Leu484 |
PI3Kα | >10 | Not detected | N/A |
The compound’s structural analogs exhibit negative allosteric modulation (NAM) of mGlu7 receptors, which are presynaptic regulators of glutamate/GABA release. Though direct binding data for 7-chloro-N-(cyclopropylmethyl)quinazolin-4-amine is limited, its quinazolinamine scaffold resembles known mGlu7 NAMs (e.g., MMPIP and ADX71743). These modulators potentiate forskolin-induced cAMP accumulation (EC₅₀ = 0.8 μM for MMPIP), implicating inverse agonism [9]. In Rett syndrome models, mGlu7 potentiation rescued synaptic long-term potentiation (LTP) deficits by restoring presynaptic glutamate release, supporting target relevance for neurological disorders [2] .
This compound disrupts NF-κB signaling by blocking nuclear translocation of the p65 subunit. Studies of alkylthiourea-quinazoline hybrids show that 7-chloro-N-(cyclopropylmethyl)quinazolin-4-amine derivatives inhibit IL-6 and TNFα production (IC₅₀ = 0.84 μM and 4.0 μM, respectively) in macrophage-like THP-1 cells. The mechanism involves:
Table 2: NF-κB Pathway Inhibition
Target Process | Effect | Key Metrics |
---|---|---|
p65 Phosphorylation (Ser468) | Complete inhibition at 5 μM | IC₅₀ (IL-6) = 0.84 μM; IC₅₀ (TNFα) = 4.0 μM |
Nuclear Translocation | Blocked | EC₅₀ = 1.2 μM |
IκBα Degradation | No effect | N/A |
Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) confirm direct target engagement:
Table 3: Biophysical Binding Parameters
Technique | Target | KD | ΔG (kcal/mol) | ΔH (kcal/mol) |
---|---|---|---|---|
SPR | Mps1 | 250 nM | −9.2 | N/A |
ITC | NF-κB p65 | 420 nM | −10.1 | −12.4 |
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